Methylcysteine

Description

S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.

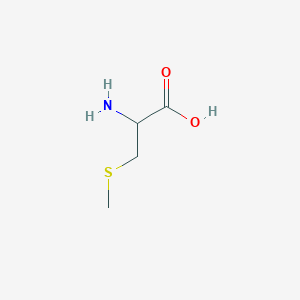

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862579 | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Methyl-L-cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1187-84-4, 19651-44-6, 7728-98-5 | |

| Record name | (-)-S-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-DL-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methylcysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of S-methyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl-L-cysteine (SMC), a non-proteinogenic sulfur-containing amino acid, and its corresponding sulfoxide (B87167), S-methyl-L-cysteine sulfoxide (SMCSO), are compounds of significant interest in the fields of nutrition, pharmacology, and drug development. These molecules are naturally present in a variety of plant species, particularly within the Allium and Brassica genera. Their presence in the human diet has been linked to a range of potential health benefits, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of S-methyl-L-cysteine, its biosynthesis, and the analytical methods for its quantification.

Natural Sources and Quantitative Data

S-methyl-L-cysteine and its sulfoxide are most notably found in commonly consumed vegetables. The concentrations of these compounds can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling.[1] The sulfoxide form, SMCSO, is generally more abundant than SMC.[1]

Allium Genus

Vegetables of the Allium genus, such as onions (Allium cepa), garlic (Allium sativum), and leeks (Allium porrum), are well-established sources of S-alk(en)yl-L-cysteine sulfoxides, including SMCSO.[2][3] Upon tissue damage, the enzyme alliinase rapidly converts these sulfoxides into various volatile and non-volatile sulfur compounds, which contribute to the characteristic flavor and aroma, as well as the biological activities of these plants.[4]

Brassica Genus

The Brassica genus, which includes vegetables like broccoli (Brassica oleracea var. italica), cabbage (Brassica oleracea var. capitata), Brussels sprouts (Brassica oleracea var. gemmifera), and kale (Brassica oleracea var. sabellica), are also rich sources of SMCSO.[2][5] In fact, the concentration of SMCSO in some cruciferous vegetables can be substantially higher than that of glucosinolates, another well-known class of sulfur-containing compounds in these plants.[2]

Quantitative Data Summary

The following tables summarize the reported concentrations of S-methyl-L-cysteine sulfoxide (SMCSO) in various Allium and Brassica vegetables. Data for S-methyl-L-cysteine (SMC) is less commonly reported, reflecting its lower abundance in raw plant tissues.

Table 1: Concentration of S-methyl-L-cysteine sulfoxide (SMCSO) in Allium Vegetables

| Vegetable | Concentration (mg/g Fresh Weight) | Reference(s) |

| Onion (Allium cepa) | 0.3 | [6] |

Table 2: Concentration of S-methyl-L-cysteine sulfoxide (SMCSO) in Brassica Vegetables

| Vegetable | Concentration Range (mg/g Dry Weight) | Concentration Range (µmol/g Fresh Weight) | Reference(s) |

| Brussels Sprouts | 6.0 - 37.1 | [7] | |

| Broccoli | 0 - 18.7 | [7] | |

| Cauliflower | 1.3 - 26.4 | [7] | |

| Kale | 1.7 - 33.0 | [7] | |

| Chinese Cabbage | 1.6 - 5.4 | [7] | |

| White Cabbage | 3.2 - 10.2 | [5] | |

| Red Cabbage | 3.9 - 10.3 | [5] |

Biosynthesis and Degradation Pathways

Biosynthesis of S-methyl-L-cysteine

The biosynthesis of S-methyl-L-cysteine in plants primarily involves the methylation of L-cysteine. The methyl group is donated by S-adenosyl-L-methionine (SAM), a universal methyl donor in numerous biological reactions.[8] The pathway originates from the essential amino acids serine and methionine. Serine provides the carbon backbone for cysteine, while methionine, after being converted to SAM, provides the methyl group. The key enzymatic step is catalyzed by a cysteine S-methyltransferase.

Biosynthesis of S-methyl-L-cysteine.

Degradation of S-methyl-L-cysteine Sulfoxide

When plant tissues are damaged (e.g., by cutting or chewing), S-methyl-L-cysteine sulfoxide comes into contact with the enzyme cysteine sulfoxide lyase (also known as alliinase in Allium species).[9] This enzyme catalyzes the cleavage of the C-S bond, leading to the formation of pyruvate, ammonia, and highly reactive sulfenic acid intermediates. These intermediates then undergo further reactions to produce a variety of volatile and non-volatile sulfur compounds, which are responsible for many of the characteristic sensory and biological properties of these vegetables.[10]

Degradation of S-methyl-L-cysteine sulfoxide.

Experimental Protocols

The accurate quantification of S-methyl-L-cysteine and its sulfoxide in plant matrices is crucial for research and quality control. Liquid chromatography-mass spectrometry (LC-MS) is a widely used and sensitive method for this purpose.

Sample Preparation and Extraction

-

Harvesting and Storage: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

-

Add 1 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 80:20 v/v), containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture thoroughly and sonicate for 15-30 minutes in a cold water bath.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and transfer it to a new tube.

-

For cleaner samples, a solid-phase extraction (SPE) step may be employed.[6]

-

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following is a general protocol for the analysis of SMC and SMCSO by LC-MS/MS. Specific parameters may need to be optimized for the instrument in use.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

S-methyl-L-cysteine (SMC): Precursor ion [M+H]⁺ → Product ion (specific fragment).

-

S-methyl-L-cysteine sulfoxide (SMCSO): Precursor ion [M+H]⁺ → Product ion (specific fragment).

-

The exact m/z values for precursor and product ions should be determined by direct infusion of analytical standards.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte to achieve maximum sensitivity.

-

Experimental Workflow Diagram

Workflow for SMC and SMCSO analysis.

Logical Relationships and Bioactivity

The biological significance of S-methyl-L-cysteine and its sulfoxide is intrinsically linked to their degradation products. While SMC and SMCSO themselves may possess some bioactivity, the compounds formed upon enzymatic degradation are often more potent. This relationship is crucial for understanding the potential health benefits associated with the consumption of Allium and Brassica vegetables.

Relationship between precursors and bioactivity.

Conclusion

S-methyl-L-cysteine and its sulfoxide are important natural compounds found predominantly in Allium and Brassica vegetables. Understanding their distribution, biosynthesis, and the bioactivity of their degradation products is essential for researchers in nutrition and drug development. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these compounds, facilitating further research into their roles in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Accumulation of Dietary S‐Methyl Cysteine Sulfoxide in Human Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ro.ecu.edu.au [ro.ecu.edu.au]

- 8. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Methylcysteine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylcysteine (SMC) and its derivatives are significant non-proteinogenic sulfur-containing amino acids found in a variety of plants, including many in the Brassicaceae and Alliaceae families. These compounds contribute to the flavor and aroma profiles of these plants and are also recognized for their potential health benefits, including antioxidative and chemopreventive properties. Understanding the biosynthetic pathways of S-methylcysteine is crucial for researchers in plant biology, natural product chemistry, and drug development who seek to harness these compounds for agricultural or therapeutic purposes. This technical guide provides an in-depth overview of the core biosynthetic pathways of S-methylcysteine in plants, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

Current research indicates two primary pathways for the biosynthesis of S-methylcysteine in plants:

-

The Cysteine Methylation Pathway: This pathway involves the direct methylation of a cysteine molecule.

-

The O-acetylserine (OAS) and Methanethiol (B179389) Condensation Pathway: This pathway utilizes O-acetylserine, a key intermediate in cysteine synthesis, and methanethiol as substrates.

The Cysteine Methylation Pathway

This proposed pathway involves the direct transfer of a methyl group to the thiol group of cysteine to form S-methylcysteine. The methyl donor in this reaction is S-adenosyl-L-methionine (SAM), a universal methyl group donor in numerous metabolic reactions in plants.[1] The reaction is catalyzed by a putative cysteine S-methyltransferase.

While this pathway has been suggested in earlier studies with plants like radish, the specific enzyme responsible for this direct methylation of cysteine has not yet been definitively identified and characterized in plants.[2] The general reaction is as follows:

L-cysteine + S-adenosyl-L-methionine → S-methyl-L-cysteine + S-adenosyl-L-homocysteine

The enzyme catalyzing this reaction would belong to the large family of SAM-dependent methyltransferases.

The O-acetylserine (OAS) and Methanethiol Condensation Pathway

More recent and detailed evidence, particularly from studies in the common bean (Phaseolus vulgaris), supports a pathway involving the condensation of O-acetylserine (OAS) and methanethiol (CH₃SH).[3] This pathway is analogous to the final step of cysteine biosynthesis, where OAS reacts with sulfide.

The key steps in this pathway are:

-

Synthesis of O-acetylserine (OAS): Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine using acetyl-CoA to produce OAS. This is a rate-limiting step in cysteine biosynthesis.[4]

-

Generation of Methanethiol: Methanethiol is produced from methionine through the action of the enzyme methionine γ-lyase (MGL). This enzyme catalyzes the cleavage of methionine to methanethiol, α-ketobutyrate, and ammonia.[5]

-

Condensation of OAS and Methanethiol: A β-substituted alanine (B10760859) synthase (BSAS) catalyzes the reaction between OAS and methanethiol to form S-methylcysteine. In the common bean, the cytosolic enzyme BSAS4;1 has been shown to catalyze this reaction in vitro.[3] Members of the O-acetylserine (thiol) lyase (OAS-TL) family, which are known to have broad substrate specificity, are also potential candidates for catalyzing this reaction.[6]

The overall reaction for the final condensation step is:

O-acetyl-L-serine + Methanethiol → S-methyl-L-cysteine + Acetate

Quantitative Data

Quantitative data on the enzymes involved in S-methylcysteine biosynthesis is still emerging. The following tables summarize the available kinetic parameters for key enzymes that are part of or closely related to the pathway.

Table 1: Kinetic Parameters of O-Acetylserine (thiol) Lyase (OAS-TL) Isoforms from Arabidopsis thaliana

| Enzyme Isoform | Substrate | Apparent K_m_ (µM) | Specific Activity (µmol min⁻¹ mg⁻¹) | Reference |

| OAS-TL A (Cytosolic) | Sulfide | 3 - 6 | ~900 | [1] |

| O-acetylserine | 690 | [1] | ||

| OAS-TL B (Plastidic) | Sulfide | 3 - 6 | ~550 | [1] |

| O-acetylserine | 310 | [1] | ||

| OAS-TL C (Mitochondrial) | Sulfide | 3 - 6 | ~550 | [1] |

| O-acetylserine | 450 | [1] |

Note: The kinetic parameters for OAS-TL with methanethiol as a substrate have not been extensively reported. The data presented here is for the reaction with sulfide, which is the canonical substrate for cysteine synthesis.

Experimental Protocols

Protocol 1: Assay for O-acetylserine (thiol) lyase (OAS-TL) Activity with Methanethiol

This protocol is adapted from standard OAS-TL assays to specifically measure the synthesis of S-methylcysteine from OAS and methanethiol.

1. Principle:

The enzymatic activity is determined by measuring the rate of S-methylcysteine formation. The product can be quantified using HPLC-MS.

2. Reagents:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrates:

-

100 mM O-acetylserine (OAS) solution (prepare fresh).

-

Saturated methanethiol (CH₃SH) solution in reaction buffer (prepare fresh in a fume hood due to toxicity and odor).

-

-

Enzyme: Purified recombinant OAS-TL or a crude protein extract from plant tissue.

-

Stop Solution: 1 M HCl.

3. Procedure:

-

Enzyme Extraction (from plant tissue):

-

Harvest fresh plant material and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add cold extraction buffer (e.g., 3 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture in a microcentrifuge tube in a fume hood:

-

Reaction Buffer: to a final volume of 500 µL

-

OAS solution: 50 µL (final concentration 10 mM)

-

Enzyme extract: X µL (e.g., 50-100 µg of total protein)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the saturated methanethiol solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification of S-methylcysteine:

-

Analyze the supernatant by LC-MS/MS for the quantification of S-methylcysteine. (See Protocol 2 for a general approach).

-

Calculate the enzyme activity as nmol of S-methylcysteine produced per minute per mg of protein.

-

Protocol 2: Quantification of S-methylcysteine in Plant Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of S-methylcysteine from plant tissues.[3][7]

1. Principle:

S-methylcysteine is extracted from plant tissue and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, often with a stable isotope-labeled internal standard for accuracy.

2. Reagents and Materials:

-

Extraction Solvent: 80% (v/v) methanol (B129727) in water.

-

Internal Standard: ¹³C₃,¹⁵N-S-methylcysteine or D₃-S-methylcysteine.

-

Plant Tissue: Fresh or frozen plant material.

-

LC-MS/MS system: Equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column is commonly used.[7]

3. Procedure:

-

Sample Preparation and Extraction:

-

Weigh approximately 100 mg of fresh or frozen plant tissue into a 2 mL microcentrifuge tube.

-

Add ceramic beads for homogenization.

-

Add 1 mL of cold extraction solvent containing the internal standard (e.g., at 1 µg/mL).

-

Homogenize the tissue using a bead beater for 2-5 minutes.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate S-methylcysteine from other matrix components (e.g., start with 2% B, ramp to 98% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for S-methylcysteine and its internal standard.

-

S-methylcysteine: e.g., m/z 136.0 → 90.0

-

Internal Standard: Adjust m/z values based on the isotope label.

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known S-methylcysteine concentrations.

-

Quantify the amount of S-methylcysteine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of S-methylcysteine is integrated into the broader network of sulfur and amino acid metabolism in plants. Its regulation is complex and interconnected with the availability of precursors and the overall sulfur status of the plant.

Biosynthesis Pathway Diagram

Figure 1. Biosynthetic pathways of S-methylcysteine in plants.

Regulatory Network

The expression of genes involved in sulfur metabolism, including those for S-methylcysteine biosynthesis, is tightly regulated by the plant's sulfur status. O-acetylserine itself acts as a key signaling molecule, accumulating under sulfur-limiting conditions and inducing the expression of genes involved in sulfate (B86663) uptake and assimilation.

Figure 2. Simplified regulatory network of sulfur metabolism impacting S-methylcysteine biosynthesis.

Conclusion

The biosynthesis of S-methylcysteine in plants proceeds through at least two distinct pathways, with the condensation of O-acetylserine and methanethiol being the more clearly elucidated route to date. The enzymes involved, particularly members of the β-substituted alanine synthase family, play a key role in this process. While the direct methylation of cysteine is a plausible alternative, the specific methyltransferase responsible remains to be identified. The regulation of S-methylcysteine biosynthesis is intricately linked with the overall sulfur and amino acid metabolism of the plant, with O-acetylserine serving as a central regulatory molecule. Further research is needed to fully characterize the enzymes and regulatory mechanisms involved, which will be crucial for the metabolic engineering of plants to enhance the production of this important sulfur-containing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. S-Methylcysteine - Wikipedia [en.wikipedia.org]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Arabidopsis methionine gamma-lyase is regulated according to isoleucine biosynthesis needs but plays a subordinate role to threonine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Properties of S-Methyl-L-cysteine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-cysteine (SMLC), a naturally occurring organosulfur compound found in vegetables such as garlic and onions, has emerged as a promising neuroprotective agent. Extensive preclinical research has demonstrated its potential to mitigate neuronal damage in the context of neurodegenerative diseases, primarily through its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of SMLC, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. The primary mechanisms of action include its role as a substrate for the methionine sulfoxide (B87167) reductase A (MSRA) antioxidant system, its contribution to the synthesis of the master antioxidant glutathione (B108866) (GSH), and its ability to modulate the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of S-Methyl-L-cysteine for neurological disorders.

Introduction

Neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress and neuroinflammation as key contributors to the pathogenesis of these devastating disorders[1]. Consequently, therapeutic strategies aimed at bolstering the brain's antioxidant defenses and mitigating inflammatory responses are of significant interest.

S-Methyl-L-cysteine (SMLC) is a sulfur-containing amino acid that has garnered attention for its neuroprotective effects[2]. Its multifaceted mechanism of action, centered on combating oxidative stress, makes it a compelling candidate for further investigation and development. This guide will delve into the technical details of SMLC's neuroprotective properties, providing the necessary information for researchers to design and execute further studies.

Core Neuroprotective Mechanisms of S-Methyl-L-cysteine

The neuroprotective effects of SMLC are attributed to several interconnected mechanisms that collectively enhance cellular resilience against neurotoxic insults.

Antioxidant Activity and the Methionine Sulfoxide Reductase (MSRA) System

SMLC plays a crucial role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA)[2][3]. This system is vital for repairing proteins damaged by oxidative stress. Reactive oxygen species (ROS) can oxidize methionine residues in proteins to methionine sulfoxide, impairing their function. MSRA catalyzes the reduction of methionine sulfoxide back to methionine, thus restoring protein function. SMLC enhances the efficacy of this system, thereby protecting cells from oxidative damage[3].

Enhancement of Glutathione (GSH) Synthesis

Glutathione, a tripeptide, is the most abundant endogenous antioxidant in the brain. It plays a critical role in detoxifying ROS and reducing oxidative stress. SMLC, as a cysteine derivative, is believed to contribute to the synthesis of GSH[4]. Cysteine is the rate-limiting amino acid in GSH synthesis. By providing a source of cysteine, SMLC can boost intracellular GSH levels, thereby enhancing the brain's antioxidant capacity. Studies have shown that treatment with SMLC can significantly increase the levels of GSH and the activity of GSH-dependent enzymes like glutathione peroxidase (GPx)[1].

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration[5][6]. While direct evidence for SMLC's interaction with Keap1 is still emerging, its structural similarity to other Nrf2-activating sulfur compounds strongly suggests a similar mechanism of action.

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. SMLC has been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α)[2]. This anti-inflammatory action is likely linked to its antioxidant properties, as oxidative stress can trigger inflammatory signaling pathways.

Quantitative Data on the Neuroprotective Effects of S-Methyl-L-cysteine

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of SMLC.

Table 1: In Vitro Neuroprotective Effects of S-Methyl-L-cysteine

| Cell Line | Neurotoxin | SMLC Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y | MPP+ (2 mmol/L) | 0.1 mmol/L | Cell Viability | Increased to 34.6% ± 4.5% of control | [3] |

| SH-SY5Y | MPP+ (2 mmol/L) | 0.5 mmol/L | Cell Viability | Increased to 41.1% ± 2.7% of control | [3] |

| SH-SY5Y | MPP+ (2 mmol/L) | 1 mmol/L | Cell Viability | Increased to 45.5% ± 2.5% of control | [3] |

Table 2: In Vivo Neuroprotective Effects of S-Methyl-L-cysteine in a Rat Model

| Animal Model | Treatment | Duration | Parameter | Result (vs. High Fructose (B13574) Diet Group) | Reference |

| Male Wistar Rats (High Fructose Diet) | SMLC (100 mg/kg bw/day) | 60 days | Plasma Malondialdehyde | Significantly decreased | [1] |

| Male Wistar Rats (High Fructose Diet) | SMLC (100 mg/kg bw/day) | 60 days | Whole Blood Reduced Glutathione (GSH) | Significantly increased | [1] |

| Male Wistar Rats (High Fructose Diet) | SMLC (100 mg/kg bw/day) | 60 days | Erythrocyte Glutathione Peroxidase (GPx) | Significantly increased | [1] |

| Male Wistar Rats (High Fructose Diet) | SMLC (100 mg/kg bw/day) | 60 days | Erythrocyte Catalase | Significantly increased | [1] |

| Male Wistar Rats (High Fructose Diet) | SMLC (100 mg/kg bw/day) | 60 days | Plasma TNF-α | Significantly decreased | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effect of SMLC against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

S-Methyl-L-cysteine (SMLC)

-

1-methyl-4-phenylpyridinium (MPP+)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment with SMLC: Prepare various concentrations of SMLC in culture medium. Remove the existing medium from the wells and add 100 µL of the SMLC solutions (e.g., 0.05, 0.1, 0.5, 1 mmol/L). Include a vehicle control group treated with culture medium only. Incubate for 30 minutes.

-

Induction of Neurotoxicity: Prepare a 2 mmol/L solution of MPP+ in culture medium. Add 100 µL of the MPP+ solution to the designated wells. For the control group, add 100 µL of culture medium without MPP+.

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Viability Assay (MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

In Vivo Neuroprotection Study in a Rat Model of Metabolic Syndrome

This protocol is based on the study by Thomas S, et al. (2015) and outlines the induction of metabolic syndrome in rats and subsequent treatment with SMLC.

Materials:

-

Male Wistar rats (200-250 g)

-

Standard rat chow

-

High-fructose diet (60% fructose)

-

S-Methyl-L-cysteine (SMLC)

-

Metformin (B114582) (positive control)

-

Equipment for blood collection and biochemical analysis

Procedure:

-

Animal Acclimatization: Acclimatize the rats for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Grouping: Divide the rats into the following groups (n=6 per group):

-

Control (standard diet)

-

Control + SMLC (standard diet + 100 mg/kg bw/day SMLC)

-

High Fructose Diet (HFD)

-

HFD + SMLC (HFD + 100 mg/kg bw/day SMLC)

-

HFD + Metformin (HFD + 50 mg/kg bw/day metformin)

-

-

Induction of Metabolic Syndrome: Feed the HFD groups with a 60% fructose diet for 8 weeks.

-

Treatment: Administer SMLC and metformin orally once daily for the last 60 days of the study period.

-

Sample Collection: At the end of the study, after an overnight fast, collect blood samples for biochemical analysis. Euthanize the animals and collect brain tissue for further analysis.

-

Biochemical Analysis:

-

Measure plasma levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

-

Measure whole blood levels of reduced glutathione (GSH).

-

Measure the activity of erythrocyte glutathione peroxidase (GPx) and catalase.

-

Measure plasma levels of TNF-α.

-

-

Data Analysis: Compare the mean values of the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Logical Relationships

The neuroprotective effects of SMLC are mediated by a network of interconnected signaling pathways. The following diagram illustrates the logical relationships between SMLC and its key downstream effects.

Conclusion

S-Methyl-L-cysteine demonstrates significant neuroprotective potential through a multi-pronged mechanism of action that centers on the mitigation of oxidative stress and inflammation. Its ability to enhance the MSRA system, boost glutathione synthesis, and modulate the Nrf2 pathway underscores its promise as a therapeutic agent for neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical translation of SMLC. Future studies should focus on elucidating the precise molecular interactions of SMLC with its targets, expanding the investigation to other models of neurodegeneration, and ultimately, evaluating its safety and efficacy in human clinical trials.

References

- 1. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of lncRNAs and oxidative stress related genes by N-acetylcysteine and S-methylcysteine in rotenone-induced Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S-Methyl-L-Cysteine in the Methionine Sulfoxide Reductase A (MSRA) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Methionine Sulfoxide (B87167) Reductase A (MSRA) pathway is a critical cellular defense mechanism against oxidative stress, responsible for repairing oxidized methionine residues in proteins. This guide provides an in-depth technical overview of the MSRA pathway with a specific focus on the emerging role of S-Methyl-L-cysteine (SMLC). SMLC, a naturally occurring amino acid analogue found in garlic and other vegetables, has been identified as a substrate for the MSRA-mediated catalytic antioxidant system, offering neuroprotective and anti-inflammatory benefits. This document details the core concepts of the MSRA pathway, presents available quantitative data, provides detailed experimental protocols for studying the pathway, and includes visualizations of the key mechanisms and workflows.

Core Concepts: The MSRA Pathway and the Role of S-Methyl-L-Cysteine

The MSRA system is a ubiquitous and highly conserved enzymatic pathway that reduces methionine-S-sulfoxide (MetO(S)), one of two stereoisomers of oxidized methionine, back to methionine. This repair process is vital for maintaining protein function and cellular integrity in the face of oxidative damage from reactive oxygen species (ROS).

1.1. The MSRA Catalytic Cycle

The catalytic mechanism of MSRA involves a conserved cysteine residue in its active site and is generally characterized by a three-step process[1][2][3][4]:

-

Nucleophilic Attack: The catalytic cysteine (Cys) residue in the MSRA active site performs a nucleophilic attack on the sulfur atom of the methionine-S-sulfoxide substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of the reduced methionine product.

-

Disulfide Bond Formation: A second, resolving cysteine residue within the MSRA enzyme attacks the sulfenic acid intermediate, leading to the formation of an intramolecular disulfide bond and the release of a water molecule.

-

Enzyme Regeneration: The oxidized MSRA is regenerated by the thioredoxin (Trx) system. Thioredoxin reductase (TrxR) utilizes NADPH to reduce thioredoxin, which in turn reduces the disulfide bond in MSRA, returning the enzyme to its active, reduced state.

1.2. S-Methyl-L-Cysteine as a Substrate and Modulator

S-Methyl-L-cysteine (SMLC) is a sulfur-containing amino acid that has been shown to be a substrate in the MSRA-mediated catalytic antioxidant system[2][5][6]. It is believed to participate in a cycle where it is oxidized to S-methyl-L-cysteine sulfoxide (SMLCO) and then reduced back by MSRA. This process contributes to the overall antioxidant capacity of the cell.

The proposed role of SMLC involves:

-

ROS Scavenging: SMLC can be oxidized by ROS, thus acting as a scavenger of these damaging species.

-

MSRA-mediated Reduction: The resulting S-methyl-L-cysteine sulfoxide can then be reduced by MSRA, regenerating SMLC and completing a catalytic antioxidant cycle.

-

Neuroprotection and Anti-inflammatory Effects: Studies have shown that SMLC can protect neuronal cells from mitochondrial dysfunction and attenuate inflammation, effects that are linked to its interaction with the MSRA pathway[7][8][9].

Data Presentation: Quantitative Analysis of MSRA Activity

Quantitative data on the kinetic parameters of MSRA are essential for understanding its efficiency with different substrates. While specific data for S-methyl-L-cysteine sulfoxide is not available, the following tables summarize the known kinetic parameters for MSRA from various organisms with the commonly used substrate, dabsylated methionine-S-sulfoxide (Dabsyl-Met-S-SO).

| Organism/Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Streptococcus pneumoniae MsrAB (MsrA domain) | Dabsyl-Met-S-SO | 0.86 | - | - | - | [10] |

| Mouse MsrA (peptide substrate) | S-MetO-containing peptide | 0.12 | 1.4 | - | - | [11] |

Note: The available literature often reports Km and Vmax values without calculating kcat and kcat/Km, or uses different units, making direct comparisons challenging. The data for S-methyl-L-cysteine sulfoxide as a substrate for MSRA is not currently available in published literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the MSRA pathway.

3.1. HPLC-Based Assay for MSRA Activity

This protocol is adapted from established methods for measuring MSRA activity using a dabsylated substrate[12][13].

Objective: To quantify the enzymatic activity of MSRA by measuring the rate of reduction of dabsyl-methionine-S-sulfoxide to dabsyl-methionine.

Materials:

-

Purified MSRA enzyme or cell/tissue lysate

-

Dabsyl-L-methionine-S-sulfoxide (Dabsyl-Met-S-SO) substrate solution (5 mM in 30 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) solution (1 M)

-

30 mM Tris-HCl, pH 8.0

-

Acetonitrile (B52724) (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a detector capable of measuring absorbance at 436 nm

Procedure:

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare the reaction mixture to a final volume of 200 µL.

-

Add the appropriate volume of 30 mM Tris-HCl, pH 8.0.

-

Add 200 µg of protein (from cell lysate or a suitable amount of purified enzyme).

-

Add 4 µL of 1 M DTT to achieve a final concentration of 20 mM.

-

Prepare a control tube without any protein extract.

-

-

Pre-incubation: Equilibrate the reaction mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding 20 µL of 5 mM dabsyl-Met-S-SO (final concentration of 0.5 mM).

-

Incubation: Mix well by vortexing briefly and incubate for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding 300 µL of acetonitrile.

-

Centrifugation: Centrifuge the samples at high speed for 5-10 minutes to pellet any precipitated protein.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject an appropriate volume (e.g., 50 µL) onto the C18 column.

-

Separate the product (dabsyl-methionine) from the substrate (dabsyl-methionine-S-sulfoxide) using an appropriate gradient of acetonitrile in an acetate (B1210297) buffer (pH 4.16).

-

Monitor the elution profile at 436 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of dabsyl-methionine.

-

Quantify the amount of dabsyl-methionine produced in the enzymatic reaction by comparing the peak area to the standard curve.

-

Calculate the specific activity of MSRA (e.g., in nmol of product formed per minute per mg of protein).

-

3.2. Thioredoxin Reductase (TrxR) Assay (Coupled to MSRA)

This protocol describes a coupled enzyme assay to measure TrxR activity, which is essential for the regeneration of MSRA. The assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which can be monitored spectrophotometrically at 412 nm[4][9][14][15].

Objective: To measure the activity of thioredoxin reductase by monitoring the reduction of DTNB in the presence of NADPH.

Materials:

-

Cell or tissue lysate

-

Thioredoxin Reductase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

NADPH solution

-

DTNB solution

-

(Optional) TrxR-specific inhibitor (to determine TrxR-specific activity)

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in cold assay buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Reaction Setup (in a 96-well plate):

-

For each sample, prepare two wells: one for the total activity and one for the background (with inhibitor).

-

Add 2-50 µL of the sample to each well.

-

Adjust the volume to 50 µL with the assay buffer.

-

To the "background" wells, add a specific TrxR inhibitor. To the "total activity" wells, add an equal volume of assay buffer.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, NADPH, and DTNB according to the kit manufacturer's instructions.

-

Initiation and Measurement:

-

Add the reaction mix to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode at 25°C for 20-40 minutes, taking readings at regular intervals (e.g., every minute).

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA412/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the "background" well from the "total activity" well to get the TrxR-specific rate.

-

Use the molar extinction coefficient of TNB (e.g., 13,600 M-1cm-1) to convert the rate of absorbance change to the rate of TNB formation.

-

Express the TrxR activity in appropriate units (e.g., U/mg of protein, where 1 Unit is the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute).

-

3.3. Site-Directed Mutagenesis of MSRA Catalytic Cysteines

This protocol is based on the QuikChange™ site-directed mutagenesis method and can be used to substitute the catalytic cysteine residues of MSRA to study their role in the interaction with SMLC and other substrates[1][5][7][8][16].

Objective: To introduce specific point mutations into the MSRA gene to alter its amino acid sequence.

Materials:

-

Plasmid DNA containing the wild-type MSRA gene

-

Two complementary mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuTurbo or Phusion)

-

dNTP mix

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with the appropriate antibiotic

Procedure:

-

Primer Design:

-

Design two complementary primers (forward and reverse), typically 25-45 bases in length, containing the desired mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

-

Mutagenic PCR:

-

Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

-

Perform thermal cycling using a program with an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and grow overnight cultures.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Mandatory Visualizations: Signaling Pathways and Workflows

4.1. MSRA Catalytic Cycle

Caption: The catalytic cycle of Methionine Sulfoxide Reductase A (MSRA).

4.2. S-Methyl-L-Cysteine in the MSRA Antioxidant System

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abcam.com [abcam.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. qcbr.queens.org [qcbr.queens.org]

- 9. cohesionbio.com [cohesionbio.com]

- 10. Kinetic evidence that methionine sulfoxide reductase A can reveal its oxidase activity in the presence of thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The methionine sulfoxide reductases: Catalysis and substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine sulfoxide reductase A and a dietary supplement S-methyl-L-cysteine prevent Parkinson's-like symptoms [pubmed.ncbi.nlm.nih.gov]

- 13. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. faculty.washington.edu [faculty.washington.edu]

Metabolic Fate of Orally Administered S-Methyl-L-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-cysteine (SMC) is a naturally occurring sulfur-containing amino acid found in various dietary sources, including vegetables from the Allium and Brassica genera. It has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the metabolic fate of orally administered SMC is crucial for its development as a potential therapeutic agent and for interpreting data from preclinical and clinical studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of S-methyl-L-cysteine in humans, based on available scientific literature.

Absorption and Excretion

Following oral administration, S-methyl-L-cysteine is well-absorbed from the gastrointestinal tract. A study in three male volunteers who received a 150 mg oral dose of radiolabelled SMC demonstrated that the compound is readily absorbed and primarily eliminated through urine.[1]

Quantitative Excretion Data

The primary route of excretion for S-methyl-L-cysteine and its metabolites is via the kidneys into the urine. Fecal excretion plays a minor role.

| Excretion Route | Time Period | Percentage of Administered Radioactivity (%) |

| Urine | 24 hours | 33.3 |

| Urine | 3 days | 55.9 |

| Feces | 3 days | ~1.4 |

| Data from a study with orally administered radiolabelled S-methyl-L-cysteine (150 mg) in three male volunteers.[1] |

The remaining radioactivity was found to be either slowly excreted in the urine over 21 days for the 35S-labelled compound or exhaled as 14CO2 for the 14C-labelled compounds, indicating extensive metabolism of the parent molecule.[1]

Metabolism

The metabolism of S-methyl-L-cysteine is extensive and proceeds through several key pathways, including S-oxidation, N-acetylation, and deamination.[1] This biotransformation results in a variety of metabolites that are subsequently excreted.

Major Metabolic Pathways

The primary metabolic transformations of S-methyl-L-cysteine are:

-

S-Oxidation: The sulfur atom of SMC is oxidized to form S-methyl-L-cysteine sulfoxide (B87167) (SMCSO). This is a major metabolic step.

-

N-Acetylation: The amino group of SMC is acetylated to form N-acetyl-S-methyl-L-cysteine.

-

Deamination: The amino group is removed, leading to the formation of corresponding α-keto acids. This can be followed by further degradation.

-

Degradation to Inorganic Sulfate: A significant portion of the administered SMC is ultimately broken down to inorganic sulfate, which is then excreted in the urine.[1] The exhalation of 14CO2 from 14C-labelled SMC indicates the carbon skeleton also enters central metabolic pathways.[1]

The interplay of these pathways determines the overall metabolic profile of S-methyl-L-cysteine.

Quantitative Data on Metabolites

While the exact percentages of each metabolite from a given oral dose of SMC in humans have not been fully elucidated in a single comprehensive study, data from various sources allow for an estimation of their relative importance.

| Metabolite | Matrix | Concentration/Excretion | Notes |

| S-Methyl-L-cysteine (SMC) | Urine | 2.73 ± 0.61 µM | Baseline levels in human urine. |

| Plasma | 5.26 ± 1.35 µM | Baseline levels in human plasma. | |

| S-Methyl-L-cysteine Sulfoxide (SMCSO) | Urine | 38.03 ± 21.28 µM | Baseline levels in human urine. |

| Plasma | 4.12 ± 1.3 µM | Baseline levels in human plasma. | |

| Inorganic Sulfate | Urine | Significant portion of 35S-label | Indicates extensive degradation of the sulfur-containing moiety.[1] |

Experimental Protocols

In Vivo Human Metabolism Study (Adapted from Mitchell et al., 1984)

This protocol outlines the general methodology used in the key human study on SMC metabolism.[1]

Objective: To determine the absorption, metabolism, and excretion of orally administered S-methyl-L-cysteine in humans.

Subjects: Three healthy male volunteers.

Test Substance: 150 mg of S-methyl-L-cysteine, radiolabelled with either 14C or 35S.

Administration: Oral.

Sample Collection:

-

Urine and Feces: Collected at timed intervals over 3 days for quantification of total radioactivity. Longer-term urine collection (up to 21 days) for the 35S-labelled compound.

-

Expired Air: Collected for the 14C-labelled compounds to measure exhaled 14CO2.

Sample Analysis:

-

Quantification of Radioactivity: Liquid scintillation counting was used to determine the total radioactivity in urine, feces, and expired air samples.

-

Metabolite Profiling: Chromatographic techniques (e.g., paper chromatography, thin-layer chromatography) coupled with radiometric detection were employed to separate and identify metabolites in urine. Mass spectrometry was used for structural confirmation.[1]

LC-MS/MS Method for Quantification of SMC and SMCSO in Human Plasma and Urine

This protocol is based on modern, validated analytical methods for the sensitive and specific quantification of SMC and its primary metabolite, SMCSO.

Objective: To quantify the concentrations of S-methyl-L-cysteine and S-methyl-L-cysteine sulfoxide in human plasma and urine.

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding a suitable agent (e.g., 10% trichloroacetic acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Sample Preparation (Urine):

-

To 100 µL of urine, add an internal standard solution.

-

Dilute the sample with a suitable solvent (e.g., water or mobile phase).

-

Centrifuge to remove any particulate matter.

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid), is commonly employed.

-

Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for SMC, SMCSO, and their respective internal standards are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| S-Methyl-L-cysteine (SMC) | Varies by ionization mode | Varies by instrument |

| S-Methyl-L-cysteine Sulfoxide (SMCSO) | Varies by ionization mode | Varies by instrument |

| Internal Standards (e.g., 13C, 15N-labelled) | Varies by isotope | Varies by isotope |

Signaling Pathways and Logical Relationships

The metabolic fate of S-methyl-L-cysteine is a logical progression from the parent compound to its various metabolites. The sequence of these transformations can be visualized as a logical flow.

References

Methylcysteine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcysteine derivatives, a class of sulfur-containing amino acids, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found naturally in various dietary sources such as garlic and cruciferous vegetables, these compounds, including S-methyl-L-cysteine (SMC) and its sulfoxide (B87167) (SMCSO), have demonstrated a range of therapeutic effects in preclinical studies. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of key this compound derivatives. The information is presented to support further research and development in this promising area of medicinal chemistry and pharmacology.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from preclinical studies.

Table 1: Anti-diabetic and Anti-hyperlipidemic Effects of S-Methyl-L-cysteine (SMC) and S-Methyl-L-cysteine Sulfoxide (SMCSO) in Rat Models

| Compound | Model | Dosage | Duration | Key Findings | Reference |

| S-Methyl-L-cysteine (SMC) | High Fructose (B13574) Diet-induced Diabetic Rats | 100 mg/kg/day (oral) | 60 days | - Plasma glucose: ↓ (significant) - Plasma insulin (B600854): ↓ (significant) - HOMA-IR: ↓ (significant) - Plasma TNF-α: ↓ (significant) | [1] |

| S-Methyl-L-cysteine Sulfoxide (SMCSO) | Alloxan-induced Diabetic Rats | 200 mg/kg/day (oral) | 60 days | - Blood glucose: ↓ (~19-25%) | [2] |

| S-Methyl-L-cysteine Sulfoxide (SMCSO) | Diet-induced Hypercholesterolemic Rats | Not specified | Not specified | - Total cholesterol: ↓ (~18-33%) - LDL cholesterol: ↓ (~26%) - VLDL cholesterol: ↓ (35-67%) | [3] |

Table 2: Antioxidant and Anti-inflammatory Activities of S-Methyl-L-cysteine (SMC)

| Assay | Model | Concentration/Dosage | Key Findings | Reference |

| Antioxidant Enzymes | High Fructose Diet-induced Diabetic Rats | 100 mg/kg/day (oral) | - Erythrocyte Glutathione (GSH): ↑ (significant) - Erythrocyte Glutathione Peroxidase (GPx): ↑ (significant) - Erythrocyte Catalase: ↑ (significant) - Plasma Malondialdehyde (MDA): ↓ (significant) | [1] |

| Anti-inflammatory | Carrageenan-induced Paw Edema in Rats | Not specified | - Inhibition of edema | [4] |

Table 3: Neuroprotective Effects of S-allyl-L-cysteine (SAC) Derivatives

| Compound | Model | Key Findings | Reference |

| S-propyl-L-cysteine (SPC) | Endoplasmic Reticulum Stress in Cultured Hippocampal Neurons | Strongest neuroprotective activity among tested derivatives | [5] |

| S-ethyl-L-cysteine (SEC) | Endoplasmic Reticulum Stress in Cultured Hippocampal Neurons | Potent neuroprotective activity | [5] |

| S-methyl-L-cysteine (SMC) | Endoplasmic Reticulum Stress in Cultured Hippocampal Neurons | Neuroprotective activity | [5] |

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of N-acetyl-S-methyl-L-cysteine

Materials:

-

S-methyl-L-cysteine

-

1 N Sodium hydroxide (B78521) solution

-

Acetic anhydride (B1165640)

-

6 N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 13.5 g (100 mmol) of S-methyl-L-cysteine in 210 ml of 1 N sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add 10.4 ml (110 mmol) of acetic anhydride dropwise to the cooled solution.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Acidify the reaction mixture to pH 1.0 with 6 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the ethyl acetate extract over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield S-methyl-N-acetyl-L-cysteine as an oil.

Protocol 2: Synthesis of S-allyl-L-cysteine

Materials:

-

L-cysteine

-

Allyl bromide or allyl alcohol

-

Suitable solvent (e.g., water, ethanol)

-

Base (e.g., ammonium (B1175870) hydroxide) for pH adjustment (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve L-cysteine in a suitable solvent to create a reaction mixture. The pH can be adjusted with a base if necessary.

-

Add the allylating reagent (allyl bromide or allyl alcohol) to the reaction mixture.

-

Stir the reaction system thoroughly at a controlled temperature and for a specific duration as determined by the experimental setup.

-

After the reaction is complete, neutralize the reaction solution if a base was added.

-

Purify the S-allyl-L-cysteine through solvent extraction or column chromatography.[6]

Biological Activity Assays

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound derivative)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

Protocol 4: In Vivo Anti-diabetic Activity in a Rat Model

Animal Model:

-

Male Wistar rats

-

Induction of diabetes using a high-fructose diet (60% fructose) for 8 weeks.[1]

Experimental Groups:

-

Control: Standard rat chow.

-

Control + SMC: Standard rat chow with S-methyl-L-cysteine (100 mg/kg/day, oral).[1]

-

High Fructose Diet (HFD): 60% fructose diet.[1]

-

HFD + SMC: 60% fructose diet with S-methyl-L-cysteine (100 mg/kg/day, oral).[1]

-

HFD + Metformin (B114582): 60% fructose diet with metformin (50 mg/kg/day, oral) as a positive control.[1]

Procedure:

-

Acclimatize rats for one week before starting the experiment.

-

Administer the respective diets and treatments to each group for 60 days.

-

At the end of the treatment period, fast the rats overnight.

-

Collect blood samples for the analysis of fasting glucose, insulin, and TNF-α levels.

-

Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

-

Collect erythrocytes for the measurement of antioxidant enzyme activities (GSH, GPx, Catalase) and lipid peroxidation (MDA).

Protocol 5: In Vivo Anti-hypercholesterolemic Activity in a Rat Model

Animal Model:

-

Male Wistar rats

-

Induction of hypercholesterolemia using a high-cholesterol diet. A common protocol involves adding 1-2% cholesterol to the standard chow, sometimes supplemented with 0.5% cholic acid to enhance absorption.[3][7]

Experimental Groups (Example):

-

Control: Standard rat chow.

-

High-Cholesterol Diet (HCD).

-

HCD + SMCSO (various doses).

-

HCD + Statin (positive control).

Procedure:

-

Acclimatize rats for one week.

-

Administer the respective diets and treatments for a period of 4-8 weeks.

-

Monitor food intake and body weight regularly.

-

At the end of the study, collect blood samples after an overnight fast.

-

Analyze serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assay kits.

Signaling Pathways and Mechanisms of Action

Methionine Sulfoxide Reductase A (MsrA) Signaling

S-methyl-L-cysteine acts as a substrate for the enzyme Methionine Sulfoxide Reductase A (MsrA), which is a key component of the cellular antioxidant defense system. MsrA, in conjunction with thioredoxin reductase, reduces oxidized methionine residues in proteins, thereby repairing oxidative damage.[8] S-methyl-L-cysteine can be oxidized and subsequently reduced by the MsrA system, effectively scavenging reactive oxygen species (ROS). Recent studies have shown that SMLC protects against atrial fibrillation by inhibiting oxidative stress through the MsrA/p38 MAPK signaling pathway.[9]

Caption: MsrA-mediated antioxidant activity of S-methyl-L-cysteine.

Insulin Signaling Pathway

S-methyl-L-cysteine has been shown to improve insulin sensitivity. While the direct interaction with the insulin receptor is still under investigation, its antioxidant and anti-inflammatory effects likely contribute to the amelioration of insulin resistance. By reducing oxidative stress and inflammation (e.g., lowering TNF-α), SMC can help restore the normal function of the insulin signaling cascade, particularly the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.

Caption: Postulated effect of SMC on the insulin signaling pathway.

NF-κB Signaling Pathway

Chronic inflammation is a key factor in many diseases. The transcription factor NF-κB is a master regulator of inflammation. S-methyl-L-cysteine's ability to reduce levels of the pro-inflammatory cytokine TNF-α suggests an inhibitory effect on the NF-κB signaling pathway. This is likely mediated through its antioxidant properties, as reactive oxygen species are known activators of this pathway.

Caption: Proposed inhibitory effect of SMC on the NF-κB signaling pathway.

Conclusion

This compound derivatives, particularly S-methyl-L-cysteine and its sulfoxide, exhibit a compelling array of biological activities with significant therapeutic potential. Their antioxidant, anti-inflammatory, anti-diabetic, anti-hypercholesterolemic, and neuroprotective effects are supported by a growing body of preclinical evidence. The mechanisms underlying these activities appear to be multifaceted, involving the modulation of key signaling pathways such as the MsrA antioxidant system, insulin signaling, and the NF-κB inflammatory pathway. This technical guide provides a foundational resource for researchers and drug development professionals, offering standardized data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further investigation and the potential translation of these promising natural compounds into novel therapeutic agents. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the efficacy and safety of this compound derivatives in human health and disease.

References

- 1. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective effect of S-allyl-l-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity is independent of calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. researchgate.net [researchgate.net]

- 8. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Methyl-l-cysteine targeting MsrA attenuates Ang II-induced oxidative stress and atrial remodeling via the p38 MAPK signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

Enzymatic Synthesis of S-Methylcysteine: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract